molecular formula C20H33N5O B5419571 N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5419571
M. Wt: 359.5 g/mol
InChI Key: RPBDHASGLNEQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as PAPP, is a small molecule that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A), which is involved in the regulation of insulin-like growth factor (IGF) signaling. PAPP has been shown to have potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and diabetes.

Mechanism of Action

PAPP works by inhibiting the activity of N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, which is involved in the regulation of IGF signaling. IGF signaling is important for cell growth, differentiation, and survival, and dysregulation of this pathway has been implicated in the development and progression of various diseases, including cancer and cardiovascular disease. By inhibiting this compound, PAPP can modulate IGF signaling and potentially have therapeutic effects in these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAPP are largely mediated by its inhibition of this compound and modulation of IGF signaling. In cancer, PAPP has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In cardiovascular disease, PAPP has been shown to inhibit atherosclerosis, reduce inflammation, and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of PAPP is its potency and selectivity for N-(3-aminopropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, which allows for specific modulation of IGF signaling. However, one limitation of PAPP is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, PAPP has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on PAPP. One area of interest is the development of more potent and selective PAPP inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the safety and efficacy of PAPP in humans, particularly in the context of cancer and cardiovascular disease. Finally, there is potential for the development of new therapies that combine PAPP inhibition with other targeted therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.

Synthesis Methods

The synthesis of PAPP involves several steps, including the reaction of 3-bromopyridine with 1,4'-bipiperidine-3-carboxylic acid, followed by the reaction of the resulting product with 3-aminopropylamine. The final step involves the coupling of the resulting intermediate with 3-(bromomethyl)pyridine, followed by purification and characterization of the final product.

Scientific Research Applications

PAPP has been extensively studied in scientific research, particularly in the areas of cancer and cardiovascular disease. In cancer, PAPP has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and ovarian cancer cells. In cardiovascular disease, PAPP has been shown to have potential therapeutic applications in the prevention and treatment of atherosclerosis and myocardial infarction.

properties

IUPAC Name

N-(3-aminopropyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O/c21-8-3-10-23-20(26)18-5-2-11-25(16-18)19-6-12-24(13-7-19)15-17-4-1-9-22-14-17/h1,4,9,14,18-19H,2-3,5-8,10-13,15-16,21H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBDHASGLNEQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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